molecular formula C46H66O7 B1143597 MYXOXANTHOPHYLL CAS No. 11004-68-5

MYXOXANTHOPHYLL

Cat. No. B1143597
CAS RN: 11004-68-5
M. Wt: 731.01
InChI Key:
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Description

Myxoxanthophyll is a carotenoid glycoside pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria . It is named after the word “Myxophyceae”, a former term for cyanobacteria . As a monocyclic xanthophyll, it has a yellowish color .


Synthesis Analysis

The synthesis of Myxoxanthophyll involves the enzymatic conversion of the bright red pigment lycopene to 1-hydroxylycoprene. This is then converted to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .


Molecular Structure Analysis

The IUPAC name for Myxoxanthophyll is (3S,4R,5S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol . Its chemical formula is C46H66O7 .


Chemical Reactions Analysis

In the synthesis of Myxoxanthophyll, lycopene is enzymatically converted to 1-hydroxylycoprene, then to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .


Physical And Chemical Properties Analysis

Myxoxanthophyll has a molar mass of 731.012 g/mol . It is a yellowish pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria .

Scientific Research Applications

  • Cell Wall Structure and Thylakoid Organization : Myxoxanthophyll contributes to the structural integrity of the cell wall and the organization of thylakoid membranes in cyanobacteria. The absence of myxoxanthophyll leads to altered cell wall structures and thylakoid membrane organization, indicating its significance in the vigor of cyanobacteria (Mohamed et al., 2005).

  • Chemical Structure : The chemical structure of myxoxanthophyll includes a mixed glycoside, predominantly comprising rhamnose as the sugar moiety. This structural understanding is crucial for its potential applications in various fields (Hertzberg & Liaaen-Jensen, 1969).

  • Antioxidant and Health Properties : Myxoxanthophyll exhibits immune-stimulating properties by activating human granulocytes and shows weak antioxidant and tyrosinase inhibitory effects. This indicates potential benefits for human health (Nováková et al., 2020).

  • Photoprotective Effects and Stress Biology : Myxoxanthophylls display strong photoprotective effects and contribute to the integrity of thylakoid membranes in cyanobacteria. They upregulate under various stress conditions, showing potential for biotechnological production and pharmaceutical uses (Srivastava et al., 2022).

  • Role in Protecting Against Photo-oxidative Stress : Xanthophyll carotenoids, including myxoxanthophyll, participate in protecting cyanobacteria from photo-oxidative stress by preventing the accumulation of reactive oxygen and nitrogen species (Zhu et al., 2010).

  • Biosynthetic Pathway Research : Understanding the biosynthetic pathway of myxoxanthophyll is important for potential biotechnological applications. This includes the identification of genes encoding enzymes that modify its structure (Graham & Bryant, 2009).

Future Directions

The metabolic potential of Myxoxanthophyll has not been fully utilized in the stress biology of cyanobacteria and the pharmaceutical industry due to a lack of mechanistic understanding and their insufficient biosynthesis . Future research could focus on strain engineering and parameter optimization strategies for increasing their cellular content . This could improve the stress tolerance of useful strains and enhance the commercial-scale synthesis of Myxoxanthophyll for pharmaceutical uses .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38-,40?,41-,42+,43+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCOHWBULSBLLZ-DWJFONTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032746
Record name Myxoxanthophyll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-Hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol

CAS RN

11004-68-5
Record name Myxoxanthophyll
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11004-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myxoxanthophyll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2,270
Citations
S Hertzberg, S Liaaen-Jensen - Phytochemistry, 1969 - Elsevier
… 7 On catalytic hydrogenation their myxoxanthophyll (mp 180 ) consumed 11 … I for myxoxanthophyll was considered by Karrer and Rutschmann. 7 A possible identity of …
Number of citations: 77 www.sciencedirect.com
HE Mohamed, AML Van De Meene… - Journal of …, 2005 - Am Soc Microbiol
… Enzymes involved in the myxoxanthophyll biosynthesis pathway remain largely unknown, … synthetase for myxoxanthophyll production. This reinforces the notion that myxoxanthophyll in …
Number of citations: 106 journals.asm.org
S Takaichi, T Maoka, K Masamoto - Plant and Cell Physiology, 2001 - academic.oup.com
… as myxoxanthophyll, and the structure is considered to be myxol 2′-rhamnoside. Since the name myxoxanthophyll … for the trivial names of myxoxanthophyll, oscillaxanthin and related …
Number of citations: 115 academic.oup.com
JE Graham, DA Bryant - Journal of bacteriology, 2009 - Am Soc Microbiol
… Because all previous studies failed to identify genes uniquely required for myxoxanthophyll … hydroxylations and the glycosylation that must occur during myxoxanthophyll biosynthesis. …
Number of citations: 77 journals.asm.org
P Żbik, K Kłodawska, P Malec - Journal of Molecular Liquids, 2023 - Elsevier
… fraction, we show the existence of myxoxanthophyll isomers in a model … of myxoxanthophyll fraction and provide evidence that the intermolecular interactions of myxoxanthophyll are …
Number of citations: 2 www.sciencedirect.com
I Domonkos, P Malec, H Laczko-Dobos… - Plant and cell …, 2009 - academic.oup.com
… -induced damage increased the echinenone and myxoxanthophyll content of the cells. The increased … An increase in the content of myxoxanthophyll and echinenone upon PG depletion …
Number of citations: 23 academic.oup.com
L Schlüter, K Garde, H Kaas - Marine Ecology Progress Series, 2004 - int-res.com
… myxoxanthophyll-like pigment found in this study is identical to 4-keto-myxoxanthophyll. The pigment content of Nodularia spumigena isolated from the Baltic Sea was previously …
Number of citations: 32 www.int-res.com
D Lagarde, W Vermaas - FEBS letters, 1999 - Elsevier
… , most likely is an intermediate in the myxoxanthophyll biosynthesis pathway. Therefore, [~-… but also in myxoxanthophyll synthesis in Synechocystis. Furthermore, myxoxanthophyll in …
Number of citations: 69 www.sciencedirect.com
M Nováková, T Fábryová, D Vokurková, I Dolečková… - Separations, 2020 - mdpi.com
… In this study, myxoxanthophyll was isolated from … of myxoxanthophyll, which was finally purified with high-performance liquid chromatography (HPLC). Overall, a final myxoxanthophyll …
Number of citations: 12 www.mdpi.com
S Bonilla, B Cremella, V Acuña… - Journal of Plankton …, 2023 - academic.oup.com
… We also found that myxoxanthophyll ratios increased with higher light intensities (see strain MVCC14, Table I), likely related to its role in photoprotection (Schagerl and Müller, 2006). …
Number of citations: 2 academic.oup.com

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